molecular formula C7H12N4O3S3 B2710924 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1251542-67-2

2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2710924
CAS No.: 1251542-67-2
M. Wt: 296.38
InChI Key: BOIGJEATTINTPT-UHFFFAOYSA-N
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Description

2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic specialty chemical designed for research applications. This compound features a 1,3,4-thiadiazole core, a heterocyclic motif recognized for its significant potential in medicinal chemistry and materials science . Derivatives of the 1,3,4-thiadiazole scaffold are extensively investigated for a range of biological activities, including antimicrobial, anticancer, and antiepileptic properties . The structural features of this particular molecule—including the acetamide and methylsulfonamido groups—suggest it may be of interest in the development of enzyme inhibitors or as a precursor for the synthesis of more complex chemical entities. The 1,3,4-thiadiazole unit is also known to serve as a versatile building block in constructing metal-organic frameworks (MOFs) and other coordination polymers, making it valuable in areas of materials science . As a functionalized ligand, it can be used to study coordination chemistry with various metal ions, potentially leading to materials with novel properties . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3S3/c1-11(17(3,13)14)4-5(12)8-6-9-10-7(15-2)16-6/h4H2,1-3H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIGJEATTINTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the intermediate 5-(methylthio)-1,3,4-thiadiazole.

    Introduction of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group, forming N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.

    Sulfonamide Formation: Finally, the compound is treated with methylsulfonyl chloride and a base to introduce the N-methylmethylsulfonamido group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiadiazole derivatives, including this compound, have shown significant antibacterial and antifungal properties. For instance, compounds similar to 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have been tested against various pathogens. A study demonstrated that derivatives exhibited effective inhibitory activity against Xanthomonas axonopodis and Mucor species, indicating their potential as agricultural fungicides and bactericides .
  • Anticancer Properties :
    • Recent research has highlighted the anticancer potential of thiadiazole derivatives. For example, certain derivatives showed promising results in inhibiting the proliferation of cancer cell lines such as LoVo and MCF-7 with IC50 values in the micromolar range . This suggests that the compound may be explored further for its efficacy in cancer treatment.
  • Anti-inflammatory Effects :
    • Some studies have indicated that thiadiazole-based compounds can exhibit anti-inflammatory properties. The structure of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may contribute to this activity through modulation of inflammatory pathways.

Agricultural Applications

  • Pesticidal Activity :
    • The compound's ability to inhibit bacterial growth makes it a candidate for development as a pesticide. Research into similar compounds has shown effective control over agricultural pathogens, which can lead to reduced crop loss and improved yields .
  • Fungicidal Properties :
    • The antifungal capabilities of thiadiazole derivatives suggest that 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide could be formulated into fungicides to protect crops from fungal infections.

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of thiadiazole derivatives allows for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

Study Findings Implications
Pei Li et al. (2023)Demonstrated antibacterial activity against Xanthomonas species with EC50 values indicating effectivenessPotential development of agricultural biocontrol agents
MDPI Study (2023)Investigated anticancer effects with IC50 values showing significant inhibition in cancer cell linesIndicates promise for future cancer therapeutics

Mechanism of Action

The mechanism of action of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes.

    Pathways Involved: It may interfere with metabolic pathways, DNA synthesis, or protein synthesis, depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

a) Methylsulfanyl vs. Other Sulfur-Containing Groups
  • Melting point: Not explicitly reported, but analogs like 5f (N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) have melting points of 158–160°C . Biological relevance: Demonstrated applications in metal-organic frameworks and antimicrobial studies .
  • N-{5-[(Methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide (): Contains a sulfamoyl group (SO₂NHMe) at the 5-position instead of methylsulfanyl. Molecular formula: C₅H₈N₄O₃S₂. Potential use: Sulfamoyl groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) .
b) Adamantane-Linked Thiadiazoles ():
  • 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (46): Combines adamantane (lipophilic) and thiadiazole moieties. Applications: Potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome .

Variations in the Acetamide Substituent

a) Sulfonamide vs. Phenoxy/Aryloxy Groups
  • 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) (): Phenoxy group instead of sulfonamide. Higher melting point (158–160°C) due to reduced hydrogen bonding compared to sulfonamides .
  • Flufenacet (): Herbicide with a trifluoromethyl-thiadiazolyloxy group. Structure: N-(4-Fluorophenyl)-N-isopropyl-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide.
b) Sulfanyl-Linked Acetamides (–19):
  • 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (): Sulfanyl bridge connects thiadiazole and acetamide. Molecular weight: 384.51 g/mol. Likely improved metabolic stability due to the benzyl group .

Physicochemical and Spectral Properties

Property Target Compound N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide N-{5-[(Methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
Molecular Formula C₇H₁₂N₄O₃S₃ C₅H₇N₃OS₂ C₅H₈N₄O₃S₂
Melting Point Not reported Not reported Not reported
Key NMR Signals δ 2.5–3.5 (SO₂NMe, SCH₃) δ 2.1 (CH₃CO), δ 2.4 (SCH₃) δ 3.0 (SO₂NHMe), δ 2.1 (CH₃CO)
Bioactivity Hypothesized enzyme inhibition Antimicrobial Carbonic anhydrase inhibition

Biological Activity

The compound 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that incorporates both acetamide and thiadiazole moieties. This combination has been explored for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest it may exhibit significant therapeutic effects, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features:

  • Acetamide Group : Known for its broad therapeutic applications, including anti-inflammatory and analgesic effects.
  • Thiadiazole Ring : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Methanesulfonamide Moiety : Enhances solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that derivatives containing thiadiazole structures often demonstrate notable antibacterial properties. For instance, compounds similar to 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that related thiadiazole derivatives exhibit significant inhibition against pathogens such as Xanthomonas axonopodis .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • A related compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxic activity .
  • The mechanism of action often involves cell cycle arrest and apoptosis induction, which are critical for effective cancer treatment .
CompoundCell LineIC50 (µg/mL)Mechanism
Thiadiazole DerivativeMCF-70.28Cell cycle arrest
Thiadiazole DerivativeHepG29.6Apoptosis induction

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit urease, an enzyme linked to various gastrointestinal disorders. The structure–activity relationship (SAR) analysis revealed that modifications in the acetamide and sulfonamide groups significantly impact inhibitory potency:

  • IC50 values for related compounds ranged from 9.95 µM to over 60 µM depending on structural variations .

Case Study 1: Urease Inhibition

A study focusing on similar acetamide-sulfonamide derivatives found that certain substitutions led to enhanced urease inhibition. The most effective compounds were those with specific phenyl or alkyl substitutions on the acetamide side .

Case Study 2: Anticancer Activity

In another investigation on thiadiazole derivatives, compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a derivative showed a median inhibitory concentration (IC50) of 2.44 µM against LoVo cells . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be influenced by:

  • Substituents on the thiadiazole ring : Variations can lead to significant changes in potency against specific targets.
  • Linker modifications : The nature of the linker between the acetamide and thiadiazole moieties plays a crucial role in determining the overall biological activity.

Q & A

Q. What is the recommended synthetic methodology for preparing 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?

A common approach involves nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 2-chloro-N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide with sodium azide (NaN₃) in a toluene/water (8:2) mixture under reflux for 5–7 hours to introduce the azide group .
  • Step 2 : Reduce the azide intermediate to the amine, followed by sulfonylation with methyl methanesulfonamide. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Purification : Crystallize the crude product using ethanol or perform liquid-liquid extraction with ethyl acetate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. For instance, methylsulfanyl (CH₃S) groups typically resonate at δ ~2.5 ppm in 1^1H NMR, while thiadiazole carbons appear at δ 160–170 ppm in 13^13C NMR .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (e.g., SHELXL software ) to resolve molecular geometry. Mean C–C bond lengths in thiadiazole derivatives are ~1.74 Å, with R-factors < 0.03 indicating high precision .

Q. How does the thiadiazole core influence the compound’s biological activity?

The 1,3,4-thiadiazole moiety enhances electron-deficient properties, promoting interactions with biological targets (e.g., enzymes or DNA). Its sulfur atoms facilitate hydrogen bonding and π-stacking, critical for antimicrobial or anticancer activity. Structure-activity relationship (SAR) studies suggest that methylsulfanyl groups at position 5 improve lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates with low solubility?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve hydrophobic intermediates. highlights toluene/water mixtures for biphasic reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
  • Microwave Assistance : Reduce reaction times and improve yields by 15–20% using microwave-assisted synthesis for condensation steps .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

  • Refinement Protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (< 0.05) and electron density maps .
  • Twinned Data Analysis : For twinned crystals, apply SHELXD/SHELXE to deconvolute overlapping reflections. notes SHELX’s robustness in high-throughput phasing .

Q. How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • In Vitro Screening : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Use SAR data to prioritize derivatives with electron-withdrawing substituents .
  • Molecular Docking : Model interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Thiadiazole sulfonamides show binding affinity (< 8 kcal/mol) to DHFR’s active site .
  • ADMET Profiling : Assess metabolic stability (e.g., CYP450 inhibition) and blood-brain barrier penetration via PAMPA assays .

Methodological Notes

  • Key References : Synthesis (), crystallography (), bioactivity ().

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